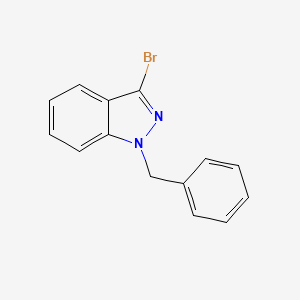

1-Benzyl-3-bromo-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-3-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHSJONHUNOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29985-03-3 | |

| Record name | 1-benzyl-3-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 Bromo 1h Indazole and Its Derivatives

Classical Synthetic Approaches for 1-Benzyl-3-bromo-1H-indazole

Classical methods for synthesizing this compound typically involve a sequential approach, focusing on the regioselective functionalization of the indazole core. This process requires careful control over reaction conditions to achieve the desired substitution pattern, namely bromination at the C3 position and benzylation at the N1 position.

The introduction of a bromine atom at the C3 position of the indazole ring is a key step and is often achieved through electrophilic halogenation. The C3 position is susceptible to such reactions, allowing for regioselective synthesis.

A widely employed reagent for this transformation is N-bromosuccinimide (NBS), which provides a bromine source under relatively mild conditions. chim.it The reaction is typically carried out in various organic solvents such as acetonitrile, dichloromethane (B109758), or chloroform (B151607). chim.it Another effective and more modern brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov This reagent is noted for being a safe, stable, and easily handled solid that can be utilized under mild conditions for highly selective bromination. nih.gov An ultrasound-assisted protocol using DBDMH has been shown to be particularly efficient for the C3-bromination of various indazoles, including N-benzylated substrates, often completing within 30 minutes with high yields. nih.govrsc.org

| Brominating Agent | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1H-Indazole | Various solvents (e.g., MeCN, CH2Cl2) | Generally Good | chim.it |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1-Benzyl-1H-indazole | Ethanol, Ultrasound, 30 min | 93% | nih.gov |

| Bromine (Br2) | 2H-Indazoles | Acetic Acid, High Temperature (~120 °C) | Variable, potential byproducts | nih.gov |

The introduction of the benzyl (B1604629) group at the N1 position of the indazole ring is a critical step in the synthesis of the target molecule. Direct N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. acs.org Therefore, reaction conditions must be carefully chosen to favor the thermodynamically more stable N1 product. beilstein-journals.org A common method involves treating the indazole (or 3-bromo-1H-indazole) with a base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide. beilstein-journals.orggoogle.com

In more complex syntheses, protecting group chemistry is employed to ensure chemoselectivity. wikipedia.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indazole nitrogen. chemimpex.comresearchgate.net It can be introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nih.gov This protection strategy allows other chemical modifications to be performed on the molecule without affecting the N-H group. For instance, the indazole can be protected at the N1 position with a Boc group, followed by a reaction at another site. The Boc group can then be selectively removed under acidic conditions or using specific reagents, freeing the N1 position for the final benzylation step. researchgate.netgoogle.com

The synthesis of this compound is achieved through a logical sequence of the reactions described above. There are two primary and viable synthetic routes:

Route A: Bromination followed by Benzylation. This is a frequently cited method where 1H-indazole is first subjected to regioselective bromination at the C3 position to yield 3-bromo-1H-indazole. google.com Subsequently, this intermediate undergoes N-alkylation at the N1 position using benzyl bromide and a suitable base to afford the final product, this compound. google.comgoogle.com

Route B: Benzylation followed by Bromination. In this alternative sequence, 1H-indazole is first N-benzylated to form 1-benzyl-1H-indazole. This intermediate is then subjected to bromination. Research has shown that N-benzylated indazole exhibits excellent reactivity towards C3-bromination using reagents like DBDMH, yielding the desired product in high yield. nih.gov

Advanced and Green Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign methodologies. These principles have been applied to the synthesis of indazoles and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied in heterocyclic chemistry, including the synthesis of indazole derivatives. nih.govamanote.com For instance, microwave irradiation has been effectively used to promote transition metal-catalyzed cross-coupling reactions on the indazole nucleus. researchgate.net The Suzuki-Miyaura coupling of 3-bromoindazoles with boronic acids, a key reaction for derivatizing the target compound, can be significantly accelerated under microwave conditions, with reactions often reaching completion in minutes rather than hours. researchgate.net

The bromine atom at the C3 position of this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. eie.grrsc.orgmdpi.com These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the indazole core. mdpi.commdpi.com

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. researchgate.net It involves the palladium-catalyzed reaction of the C3-bromo center with an aryl or heteroaryl boronic acid to form 3-aryl or 3-heteroaryl indazole derivatives. mdpi.comrsc.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov Various palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed to facilitate this transformation. researchgate.net

| Indazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Bromoindazoles (NH-free) | Arylboronic acids | Pd(PPh3)4 / Cs2CO3 | Dioxane/EtOH/H2O, 140 °C, Microwave | 3-Arylindazoles | researchgate.net |

| 3-Iodoindazoles | Arylboronic acids | Pd(dppf)Cl2 / Cs2CO3 | Dioxane/H2O, 100 °C | 3-Arylindazoles | rsc.org |

| 1-Boc-5-bromoindazole | Various amines | Buchwald-Hartwig Amination (Pd-catalyzed) | - | 5-Aminoindazole derivatives | acs.org |

| 7-Bromo-4-substituted-1H-indazoles | Arylboronic acids | Pd(dppf)Cl2 / K3PO4 | Dioxane/H2O, 100 °C | 7-Aryl-4-substituted-1H-indazoles | nih.gov |

Other important cross-coupling reactions applicable to 3-bromoindazoles include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which further expand the synthetic utility of this versatile intermediate. eie.gr

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Bromine Center

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and it has been effectively applied to 3-haloindazoles. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.

For 3-haloindazole systems, the reaction often necessitates the protection of the N1 position to prevent side reactions and improve yields. mdpi.com However, recent advancements have demonstrated successful couplings on unprotected (NH) 3-bromoindazoles, particularly through the use of microwave irradiation which can significantly reduce reaction times and improve efficiency. researchgate.net One effective set of conditions for the direct coupling of free (NH) 3-bromoindazoles involves using Pd(PPh₃)₄ as the catalyst with Cs₂CO₃ as the base in a 1,4-dioxane/EtOH/H₂O solvent system at 140 °C under microwave irradiation. researchgate.net

In cases where the indazole nitrogen is protected, such as with a Boc group, microwave-assisted Suzuki-Miyaura coupling can not only facilitate the C-C bond formation but also lead to the concomitant deprotection of the Boc group in a single step. nih.gov This sequence allows for rapid access to N1-unsubstituted 3-aryl-indazoles, which can then be subjected to N-benzylation if desired. nih.gov The choice of catalyst is crucial, with ferrocene-based palladium complexes like PdCl₂(dppf) showing high efficacy. mdpi.com The use of ionic liquids as solvents has also been explored to improve yields and facilitate catalyst recycling. mdpi.com

| Substrate | Coupling Partner | Catalyst/Base | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Free (NH) 3-bromoindazole | Various Boronic Acids | Pd(PPh₃)₄ / Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O, MW, 140 °C | Moderate to Good | researchgate.net |

| 3-Iodo-N-Boc-indazole | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Aq. Base | Dioxane, MW | >80% | nih.gov |

| N-Boc-3-iodo-1H-indazole | Organoboronic Acids | PdCl₂(dppf) / Base | Ionic Liquid (BMImBF₄) | Up to 96% | mdpi.com |

Heck Coupling Reactions of N-Benzyl-3-haloindazoles

The Heck coupling reaction, which forms a C-C bond between an unsaturated halide and an alkene, provides another strategic avenue for the derivatization of N-benzyl-3-haloindazoles. This method is particularly useful for introducing alkenyl substituents at the C3 position.

The Heck reaction of N-protected 3-iodoindazoles with alkenes like methyl 2-acetamidoacrylate has been successfully demonstrated. researchgate.net These reactions are typically catalyzed by palladium complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base like sodium bicarbonate. The use of a phase-transfer agent can also be beneficial. researchgate.net While many examples utilize 3-iodoindazoles due to their higher reactivity, 3-bromoindazoles can also be used, often requiring more forcing conditions.

Beyond traditional palladium catalysis, nickel-catalyzed Heck-type reactions have emerged as a powerful alternative, especially for couplings involving benzyl halides. nih.gov These nickel-catalyzed systems can proceed at room temperature and may offer different regioselectivity compared to their palladium counterparts, typically favoring the 1,1-disubstituted olefin product. nih.gov This approach could be adapted for the direct alkenylation of the indazole core.

| Indazole Substrate | Alkene Partner | Catalyst/Base | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-SEM-3-iodoindazoles | Methyl 2-acetamidoacrylate | Pd(OAc)₂ / NaHCO₃ | DMF, 125 °C | Dehydro 2-azatryptophan derivatives | researchgate.net |

| Benzyl Chlorides (general) | Unactivated Alkenes | Nickel Catalyst | Room Temperature | 1,1-disubstituted olefins | nih.gov |

Other Cross-Coupling Methodologies for Indazole Derivatization

Beyond the Suzuki and Heck reactions, a variety of other cross-coupling methodologies have been developed to functionalize the indazole scaffold. These methods expand the range of accessible derivatives.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. For indazoles, a regioselective C3-zincation of an N1-protected indazole can be achieved, followed by a Negishi coupling to introduce various aryl or heteroaryl groups. chim.it

Copper-Catalyzed Coupling: Copper-based catalysts are effective for forming C-N bonds. This has been applied to the N-arylation of indazoles using diaryliodonium salts, providing a regioselective route to 2-substituted-2H-indazoles. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for C-H activation and subsequent functionalization. For instance, the coupling of imidate esters with nitrosobenzenes can yield 1H-indazoles through a rhodium and copper co-catalyzed C-N/N-N coupling process. nih.gov Rhodium(III) has also been used to promote double C-H activation in aldehyde phenylhydrazones to afford 1H-indazoles. nih.gov

Metal-Free Approaches to Indazole Functionalization

In response to the environmental and economic costs associated with transition metal catalysts, metal-free synthetic strategies have gained significant attention. These methods often rely on photochemistry, thermochemistry, or the use of strong oxidants to achieve C-H functionalization.

Visible light-promoted reactions offer a mild and sustainable approach. For example, the direct C3-carbamoylation of 2H-indazoles has been achieved using oxamic acids as the coupling partner and an organic photocatalyst, completely avoiding the need for a metal. frontiersin.org Similarly, metal-free C-3 alkoxycarbonylation of 2H-indazoles can be accomplished using alkylcarbazates and an oxidant like tert-butyl hydroperoxide (TBHP). bohrium.com

Photochemical or thermochemical methods have also been developed for the synthesis of the 2H-indazole skeleton itself. organic-chemistry.org One such method involves the reaction of 2-(ethynyl)aryltriazenes with arylsulfinic acids, which can proceed either under visible-light irradiation at room temperature or by heating at 50 °C in air to yield functionalized 2H-indazoles. organic-chemistry.org Furthermore, direct halogenation of 2H-indazoles can be performed under metal-free conditions using N-halosuccinimides (NXS), allowing for the selective synthesis of mono-, poly-, and hetero-halogenated products by carefully tuning the reaction conditions. semanticscholar.org

One-Pot Synthetic Strategies for 1H-Indazoles

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, are highly desirable for improving efficiency, reducing waste, and simplifying purification processes. Several one-pot strategies have been developed for the construction of the 1H-indazole core.

One notable approach involves the reaction of arynes with hydrazones. nih.gov This method can be performed as a one-pot procedure where N,N-dialkylhydrazones are chlorinated in situ with N-chlorosuccinimide (NCS) and then reacted with an aryne precursor to generate 1-alkyl-1H-indazoles in high yields. nih.gov Another strategy involves the intramolecular SNAr ring closure of arylhydrazones derived from o-haloaryl aldehydes or ketones. researchgate.net This transformation can be optimized into an efficient one-pot process. researchgate.net

Copper(I)-mediated reactions have also been utilized in one-pot syntheses. For example, 2,3-dihydro-1H-indazoles can be prepared in moderate to good yields via a one-pot reaction between a 2-iodobenzyl bromide and di-tert-butyl hydrazodiformate, mediated by CuI. mdpi.com

| Strategy | Key Reactants | Mediator/Catalyst | Product | Reference |

|---|---|---|---|---|

| Aryne Annulation | 1,1-Dialkylhydrazones, o-(trimethylsilyl)aryl triflate | NCS, CsF | 1-Alkyl-1H-indazoles | nih.gov |

| SNAr Ring Closure | o-Haloaryl aldehydes/ketones, Arylhydrazines | Base | 1-Aryl-1H-indazoles | researchgate.net |

| Intramolecular Amination | 2-Iodobenzyl bromide, Di-tert-butyl hydrazodiformate | CuI | 2,3-Dihydro-1H-indazoles | mdpi.com |

Retrosynthetic Analysis and Strategic Disconnections for this compound Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several strategic disconnections can be envisioned.

Strategy A: Late-Stage Benzylation and Bromination A primary disconnection is at the N1-benzyl bond (C-N bond disconnection). This leads back to 3-bromo-1H-indazole and a benzylating agent like benzyl bromide. The 3-bromo-1H-indazole can be further disconnected at the C3-Br bond, leading to 1H-indazole, which is a common starting material. The forward synthesis would involve the bromination of 1H-indazole followed by N1-benzylation.

Strategy B: Indazole Ring Formation from Pre-benzylated Precursor Alternatively, the indazole ring itself can be the site of disconnection. One common method for indazole synthesis is the cyclization of substituted hydrazones. organic-chemistry.org In this approach, a disconnection of the N1-N2 bond and the C3-N2 bond leads back to a 2-halobenzaldehyde or 2-halobenzonitrile and benzylhydrazine. The forward synthesis would involve forming the benzylhydrazone, followed by an intramolecular cyclization (e.g., a copper-catalyzed coupling-condensation) to form the 1-benzyl-1H-indazole ring. organic-chemistry.org Subsequent bromination at C3 would yield the target molecule.

Strategy C: Aryne Annulation A more modern approach involves a [3+2] cycloaddition strategy. organic-chemistry.org The indazole ring can be disconnected into an aryne and a diazo-compound equivalent. Retrosynthetically, this would involve disconnecting the benzene (B151609) and pyrazole (B372694) rings. In the forward sense, an appropriately substituted aryne could react with a benzyl-protected diazo species to construct the 1-benzyl-1H-indazole core. organic-chemistry.org

Industrial Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the production of this compound and its derivatives, several key aspects must be optimized.

Reagent and Catalyst Selection: The cost and toxicity of reagents and catalysts are critical. Palladium catalysts, while highly effective, are expensive. Process optimization would focus on minimizing catalyst loading, maximizing turnover numbers, and implementing catalyst recovery and recycling protocols. mdpi.com The use of more abundant and less expensive metals like copper or nickel, or the development of robust metal-free alternatives, are important areas of research for industrial applications. rsc.orgnih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, concentration, and reaction time is essential for maximizing yield and purity while ensuring safety and minimizing energy consumption. For instance, in the Grignard reaction of this compound, maintaining a low temperature (e.g., -10 °C to 0 °C) is crucial for controlling the reaction. google.com The choice of solvent is also critical, with a focus on effectiveness, safety, and ease of removal and recycling.

Purification and Quality Control: Industrial production requires robust and scalable purification methods, such as crystallization, to achieve the high purity required for subsequent steps, particularly in pharmaceutical applications. The development of analytical methods to monitor reaction progress and ensure the quality of the final product is also a necessary component of process optimization.

By carefully evaluating these factors, synthetic routes for this compound can be developed that are not only scientifically sound but also economically viable and suitable for large-scale industrial production.

Chemical Transformations and Reactivity of 1 Benzyl 3 Bromo 1h Indazole

Nucleophilic Substitution Reactions at the C3-Bromine Atom

The bromine atom at the C3 position of 1-benzyl-3-bromo-1H-indazole is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of various indazole derivatives with potential therapeutic applications.

The C3-halogen atom, particularly bromine or iodine, is an excellent leaving group, facilitating reactions with a diverse range of nucleophiles. chim.it These reactions are often catalyzed by transition metals, such as palladium, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Common Nucleophilic Substitution Reactions:

Suzuki Cross-Coupling: This palladium-catalyzed reaction is widely employed to introduce aryl or heteroaryl groups at the C3 position by reacting this compound with boronic acids. researchgate.net For instance, the coupling of 1-benzyl-3-iodo-1H-indazole, a related compound, with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ yields 3-aryl-1H-indazole derivatives. researchgate.net The bromo derivative exhibits similar reactivity, albeit sometimes requiring more forcing conditions.

Heck Coupling: This reaction allows for the introduction of vinyl groups at the C3 position by reacting with alkenes in the presence of a palladium catalyst. beilstein-journals.org Mechanistic studies on the Heck reaction of 3-bromoindazoles have been conducted to optimize reaction conditions and minimize side reactions like dehalogenation. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives from this compound and various amines. rasayanjournal.co.in

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can also displace the C3-bromine atom to form new carbon-carbon bonds. For example, the reaction of this compound with a Grignard reagent can be used to introduce alkyl or aryl substituents. google.com

The following table summarizes some examples of nucleophilic substitution reactions at the C3 position of halo-indazoles:

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | 3-Aryl-1H-indazole | researchgate.net |

| Alkene | Pd catalyst, Base | 3-Vinyl-1H-indazole | beilstein-journals.org |

| Amine | Pd catalyst, Base | 3-Amino-1H-indazole | rasayanjournal.co.in |

| Grignard Reagent | - | 3-Alkyl/Aryl-1H-indazole | google.com |

Functional Group Interconversions on the Benzyl (B1604629) Moiety of this compound

The benzyl group at the N1 position of the indazole ring serves a dual purpose: it acts as a protecting group for the indazole nitrogen and provides an additional site for chemical modification. Functional group interconversions on this benzyl moiety can lead to a diverse range of derivatives with altered solubility, pharmacokinetic properties, or biological activity.

Key Transformations:

Benzylic Bromination: The benzylic protons of the benzyl group are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This introduces a bromine atom on the methylene (B1212753) bridge, creating a new reactive center for subsequent nucleophilic substitution reactions.

Substitution on the Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents. These modifications can be used to fine-tune the steric and electronic properties of the molecule. For example, nitration of the benzyl group would introduce a nitro substituent, which can then be further transformed.

The ability to modify the benzyl group without affecting the core indazole structure adds another layer of versatility to the use of this compound in medicinal chemistry. thieme-connect.de

Reduction Reactions of Nitro-Substituted Indazole Derivatives

Nitro-substituted indazole derivatives are important intermediates in the synthesis of aminoindazoles, which are often found in biologically active compounds. The reduction of the nitro group to an amino group is a crucial transformation in this context.

Various reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. researchgate.net

Common Reducing Agents:

Tin(II) Chloride (SnCl₂): Anhydrous SnCl₂ in alcohols is a classic reagent for the reduction of nitroarenes. researchgate.net Studies on the reduction of 4-nitroindazoles with SnCl₂ have shown that the reaction can sometimes lead to the formation of alkoxy- or alkylsulfanylaminoindazoles as byproducts. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is generally a clean and efficient method for nitro group reduction.

Iron (Fe) in Acetic Acid: This is another common and cost-effective method for the reduction of nitro groups.

The synthesis of aminoindazoles from their nitro precursors is a key step in the development of various therapeutic agents. For instance, some 4-amino-2-ribofuranosyl-2H-indazole derivatives have shown potential as mimics of adenosine-3',5'-cyclic monophosphate. thieme-connect.de

Deprotection Strategies for N1-Protecting Groups (e.g., Boc Removal)

In many synthetic routes, the N1 position of the indazole ring is protected to control regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common protecting group for this purpose. The removal of the Boc group is a critical step to liberate the N1-H for further functionalization or to obtain the final target molecule.

Methods for Boc Deprotection:

Acidic Conditions: The Boc group is readily cleaved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used. researchgate.net

Thermolytic Conditions: In some cases, the Boc group can be removed by heating, although this may require high temperatures and is not suitable for all substrates. researchgate.net

Basic Conditions: While less common for Boc deprotection, certain basic conditions, such as sodium carbonate in refluxing DME, have been reported to cleave the Boc group from specific substrates. researchgate.net

The choice of deprotection method depends on the stability of the other functional groups present in the molecule. The development of mild and selective deprotection methods is an active area of research. researchgate.net

It is important to note that the benzyl group on this compound can also be considered a protecting group. Its removal is typically achieved through catalytic hydrogenation (e.g., Pd/C, H₂), which cleaves the benzyl group to yield the N1-unsubstituted indazole. organic-chemistry.org

C-H Activation and Direct Functionalization of the Indazole Ring System

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indazoles. This approach avoids the need for pre-functionalized starting materials, such as haloindazoles, thereby streamlining synthetic routes.

Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in promoting the direct C-H functionalization of the indazole ring. nih.gov

Examples of C-H Activation Reactions:

C-H Arylation: Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups at various positions of the indazole ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. researchgate.net

C-H Alkenylation: Similar to C-H arylation, direct C-H alkenylation introduces vinyl groups onto the indazole ring.

C-H Amination: Rhodium-catalyzed C-H amination has been used to synthesize indazoles from imidates and nitrosobenzenes through a C-H activation/C-N bond formation cascade. nih.gov

These C-H activation strategies offer a more efficient and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of functionalized indazoles. nih.gov

Regioselectivity and Chemoselectivity in Transformations Involving this compound

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules derived from this compound. The presence of multiple reactive sites—the C3-bromine, the N1-benzyl group, and various positions on the indazole and benzyl rings—presents both opportunities and challenges.

Regioselectivity:

N1 vs. N2 Alkylation: In the absence of a protecting group at N1, the alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the nature of the electrophile, the base, and the solvent used. nih.govbeilstein-journals.org The N1-benzyl group in the title compound directs reactions to other sites.

C-H Functionalization: The regioselectivity of direct C-H functionalization is often dictated by the directing ability of existing substituents and the steric and electronic properties of the indazole ring. nih.gov

Chemoselectivity:

Selective Reactions at C3: In the presence of other potentially reactive sites, such as a nitro group on the indazole ring, it is often possible to selectively perform nucleophilic substitution at the C3-bromine atom by choosing appropriate reaction conditions. For example, a Heck reaction can be performed chemoselectively at the C3-bromo position without affecting other parts of the molecule. beilstein-journals.org

Orthogonal Reactivity: By carefully selecting reagents and reaction conditions, it is possible to achieve orthogonal reactivity, where different functional groups can be modified independently of one another. For instance, the C3-bromine can be functionalized via a Suzuki coupling, followed by the deprotection of the N1-benzyl group under different conditions.

The ability to control regioselectivity and chemoselectivity is crucial for the efficient and predictable synthesis of complex indazole-based compounds. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 1 Benzyl 3 Bromo 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.netresearchgate.net

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For indazole derivatives, NMR is critical for confirming the position of substituents on the bicyclic ring system and for distinguishing between N1 and N2 isomers which are often formed during synthesis. researchgate.net

Proton NMR (¹H NMR) spectroscopy for 1-Benzyl-3-bromo-1H-indazole provides characteristic signals that confirm the presence of both the indazole core and the benzyl (B1604629) group. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct chemical shifts (δ) for the aromatic protons of the indazole and benzyl rings, as well as a key singlet for the benzylic methylene (B1212753) (-CH₂-) protons. rsc.org

The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the indazole ring typically appear at lower field compared to those on the benzyl ring, a consequence of the heterocyclic ring's electronic properties. A representative analysis of the ¹H NMR spectrum for this compound shows a singlet for the H3 proton of the indazole ring, and a series of multiplets for the other aromatic protons. rsc.org The benzylic protons typically appear as a singlet around 5.6 ppm.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| Indazole H4 | ~7.78 | d | 8.1 | rsc.org |

| Indazole H5 | ~7.35-7.45 | m | rsc.org | |

| Indazole H6 | ~7.15-7.25 | m | rsc.org | |

| Indazole H7 | ~7.55 | d | 8.8 | rsc.org |

| Benzyl CH₂ | ~5.62 | s | doi.org | |

| Benzyl Aromatic H | ~7.27-7.38 | m | doi.org |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom in the molecule, including the carbons of the indazole ring, the benzyl group, and the benzylic methylene carbon.

The chemical shift of the C3 carbon is significantly influenced by the attached bromine atom, typically appearing in the range of 120-125 ppm. The carbons of the benzyl group and the indazole ring resonate in the aromatic region (110-140 ppm), while the benzylic methylene carbon gives a characteristic signal around 53 ppm. doi.org

| Carbon Assignment | Approximate Chemical Shift (δ) ppm | Reference |

| C3 | ~124 | doi.org |

| C3a | ~141 | doi.org |

| C4 | ~121 | doi.org |

| C5 | ~123 | doi.org |

| C6 | ~120 | doi.org |

| C7 | ~110 | doi.org |

| C7a | ~129 | doi.org |

| Benzyl CH₂ | ~53 | doi.org |

| Benzyl C (ipso) | ~136 | doi.org |

| Benzyl C (aromatic) | ~127-129 | doi.org |

Note: These are approximate values based on related structures and may vary.

For unambiguous structural assignment, especially in differentiating between N1 and N2 isomers of substituted indazoles, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons. In the case of this compound, an HMBC experiment would show a correlation between the benzylic protons (-CH₂) and the C7a carbon of the indazole ring, confirming the N1 position of the benzyl group. beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. A NOESY spectrum would show a cross-peak between the benzylic protons and the H7 proton of the indazole ring, further supporting the N1-benzylation. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. beilstein-journals.org

Mass Spectrometry (MS) Techniquesresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also used to gain structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like indazole derivatives. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.govnih.gov For this compound (C₁₄H₁₁BrN₂), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observable in the mass spectrum, with two peaks separated by 2 m/z units. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. semanticscholar.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₁₁BrN₂ by comparing the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass. doi.orgscispace.com

| Ion | Calculated m/z | Found m/z | Reference |

| [C₁₄H₁₁⁷⁹BrN₂ + H]⁺ | 287.0184 | Typically within 5 ppm | |

| [C₁₄H₁₁⁸¹BrN₂ + H]⁺ | 289.0163 | Typically within 5 ppm |

Note: Experimentally found values are determined by HRMS analysis and are expected to be very close to the calculated values.

Infrared (IR) Spectroscopy for Functional Group Identification

The gas-phase IR spectrum of the parent indazole molecule has been extensively studied, providing a basis for assigning the vibrational modes of its derivatives. rsc.orgpsu.edu For substituted indazoles, the presence of various functional groups will give rise to distinct peaks. For instance, the stretching vibrations of the aromatic C-H bonds in the benzene (B151609) and pyrazole (B372694) rings typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused heterocyclic ring system are expected in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations would also fall within this region. The presence of a benzyl group introduces characteristic C-H stretching vibrations for the methylene (-CH2-) group, typically around 2850-2960 cm⁻¹, and aromatic C-H stretching of the phenyl ring. The C-Br stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Structural evaluation of novel 1,2,3-triazole derivatives connected to a 6-bromo-1H-indazole scaffold has been carried out using IR, Mass, and 1H-NMR spectroscopy. researchgate.net Similarly, the synthesis of other indazole derivatives often involves structural confirmation through these analytical techniques. researchgate.net

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H (methylene) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C=N (indazole ring) | Stretching | 1500 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice, offering high resolution and sensitivity.

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds and intermediates. In the context of indazole derivatives, HPLC is used to separate the target compound from starting materials, by-products, and other impurities. For example, the determination of 1-benzyl-1H-indazol-3-ol, a related compound, in pharmaceutical formulations of benzydamine (B159093) is performed using HPLC. nih.gov A reverse-phase HPLC method has been described for the analysis of 1-benzyl-1H-indazol-3-ol, utilizing a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method is readily adaptable for this compound.

The purity of novel carbohydrate-substituted indazole derivatives, designed as SGLT1 inhibitors, was confirmed to be greater than 95% by HPLC analysis. biorxiv.org Furthermore, in the synthesis of 3-bromo-5-nitro-1H-indazole, HPLC is employed to monitor the reaction progress by detecting the residual amount of the starting material. google.com The purification of crude compounds, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is often achieved through column chromatography, a preparative form of liquid chromatography. iucr.org

Table 2: Illustrative HPLC Conditions for Analysis of Indazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, reaction monitoring, impurity profiling |

UPLC is an evolution of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. This technique is particularly valuable for the analysis of complex mixtures and for high-throughput screening. For instance, the purity of novel indazole derivatives synthesized as potential anticancer agents was determined by UPLC coupled with a Q-TOF mass spectrometer (UPLC-Q-TOF-MS), confirming that the tested compounds were over 95% pure. biorxiv.org The availability of smaller 3 µm particle columns for fast UPLC applications is also noted for the analysis of 1-benzyl-1H-indazol-3-ol, suggesting the direct applicability of UPLC for the analysis of this compound. sielc.com

Table 3: Advantages of UPLC for Indazole Derivative Analysis

| Feature | Benefit |

|---|---|

| Smaller Particle Size Columns | Higher resolution and separation efficiency |

| Higher Operating Pressures | Faster analysis times |

| Increased Sensitivity | Lower limits of detection and quantification |

X-ray Crystallography for Solid-State Structure Determination of Indazole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active molecules.

While the specific crystal structure of this compound is not detailed in the provided search results, numerous studies on related bromo-indazole derivatives have utilized X-ray crystallography to confirm their structures. iucr.orgiucr.orgrsc.org For example, the crystal structure of 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole revealed the presence of two independent molecules in the asymmetric unit, differing in the orientation of the allyl substituent. iucr.org The crystal packing was characterized by slipped π–π stacking of the indazole units and weak C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org

In another study, the structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was determined, showing that the pyrazole and benzene rings are nearly co-planar. iucr.org The crystal structure was stabilized by N—H⋯N hydrogen bonds, forming inversion dimers, which are further linked into a three-dimensional network by π–π stacking interactions and C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org The regioselective C7 bromination of a 4-substituted 1H-indazole was unequivocally proven by X-ray diffraction analysis of the resulting 7-bromo-1H-indazole derivative. rsc.org Furthermore, X-ray crystallography has been used to characterize salts of indazole derivatives, providing detailed information on their crystal forms and diffraction patterns. google.com

Table 4: Key Information Obtained from X-ray Crystallography of Indazole Derivatives

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. |

| Intermolecular Interactions | Reveals hydrogen bonding, π–π stacking, and other non-covalent forces that influence crystal packing. |

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3 Bromo 1h Indazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For derivatives of 1-benzyl-3-bromo-1H-indazole, DFT calculations provide fundamental insights into their physicochemical properties.

Researchers utilize DFT to optimize the molecular geometry of indazole derivatives, determining the most stable three-dimensional conformation. researchgate.net This optimized structure is the foundation for further computational analysis. A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netrsc.org A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For instance, studies on various indazole derivatives have identified compounds with significant HOMO-LUMO energy gaps, suggesting their stability. rsc.org

Furthermore, DFT calculations are employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). asianresassoc.org This information is crucial for understanding and predicting how a molecule will interact with other molecules, including biological targets like proteins and DNA. For example, in 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, a related indazole derivative, MEP maps identified nucleophilic regions over oxygen atoms and electrophilic sites over aromatic hydrogens, guiding the understanding of its intermolecular interactions. asianresassoc.org

Table 1: Representative DFT Calculation Outputs for Indazole Derivatives

| Compound Class | Calculation Method | Key Findings | Reference |

| Indazole Carboxamides | DFT/B3LYP/6-311+ | Identification of derivatives with the largest HOMO-LUMO energy gaps (e.g., 8a, 8c, 8s), indicating higher stability. | researchgate.netrsc.org |

| 1-benzyl-6-nitro-1H-indazole | DFT/DMol3 | Optimization of molecular geometry and analysis of adsorption energy on metal surfaces for corrosion inhibition studies. | researchgate.net |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | DFT/B3LYP/6-311++G(d,p) | MEP maps revealed nucleophilic and electrophilic sites, predicting interaction points. FMO energy gap was found to be consistent across different solvents. | asianresassoc.orgdntb.gov.ua |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein target). This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

The process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Docking studies have been widely performed on indazole derivatives to evaluate their potential as inhibitors for various enzymes and receptors implicated in diseases like cancer, inflammation, and microbial infections. researchgate.netresearchgate.net

For example, indazole derivatives have been docked against the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net These simulations identified specific amino acid residues within the active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. researchgate.net Similarly, in the context of cancer, derivatives have been docked into the active sites of targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Indoleamine 2,3-dioxygenase 1 (IDO1). tandfonline.combohrium.com The results of these simulations guide the structural modification of the indazole scaffold to enhance binding affinity and selectivity. For instance, a study on IDO1 inhibitors showed that interactions with the heme cofactor and hydrophobic pockets of the enzyme were crucial for inhibitory activity. researchgate.net

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Derivative Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) (3NT1) | -9.11 | Gly526 | researchgate.net |

| Indazole Carboxamides | Renal Cancer Receptor (6FEW) | High (specific values vary) | Not specified | rsc.org |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | Anticonvulsant Targets (1EOU, 5FDC) | -6.89, -7.45 | Not specified | asianresassoc.org |

| Pyrazole (B372694) Amides with Indazole Moiety | Succinate (B1194679) Dehydrogenase | Not specified | TYR58, TRP173 | clockss.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can predict the activity of new, unsynthesized compounds.

To build a QSAR model for this compound derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These can include electronic properties (from DFT), topological indices (describing molecular shape and branching), and physicochemical parameters like logP (lipophilicity) and polar surface area. Statistical methods are then used to create an equation that links these descriptors to the observed activity.

QSAR studies on hexahydroindazole derivatives have revealed the importance of topological parameters in defining their antimicrobial activity. researchgate.net Another study on pyrazole amides containing an indazole moiety, designed as succinate dehydrogenase inhibitors, used QSAR to understand the structural requirements for antifungal activity. clockss.org These models can guide the optimization of the indazole scaffold by suggesting modifications—such as adding specific substituents at certain positions—that are predicted to enhance the desired biological effect.

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to gain a more accurate understanding of the binding thermodynamics.

Starting from the best-docked complex obtained from molecular docking, an MD simulation is run for a specific duration (typically nanoseconds). The simulation calculates the forces between atoms and integrates Newton's laws of motion to track their trajectories. Analysis of the simulation can reveal whether the ligand remains stably bound in the active site or if it shifts or dissociates. researchgate.net

MD simulations have been applied to study 1H-indazole derivatives in complex with the COX-2 enzyme. The results indicated that certain derivatives formed stable complexes within the active site throughout the simulation period. researchgate.net Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. researchgate.net These studies have confirmed that specific indazole compounds demonstrate substantial binding affinities for their targets. researchgate.net

Pharmacophore Modeling for Rational Drug Design

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be generated based on the structure of a known ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). Once a pharmacophore model is established for a series of active indazole derivatives, it can be used as a 3D query to screen large virtual databases for new compounds that match the required features. tandfonline.com This approach allows for the discovery of novel chemical scaffolds that could possess the same biological activity. This method was utilized in the design of novel FGFR1 inhibitors, where a pharmacophore model was used as a filter before proceeding to more computationally intensive docking studies. tandfonline.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the process of drug development, a compound must not only be potent but also possess favorable ADME properties to be effective and safe in the body. In silico ADME prediction tools are used early in the discovery phase to evaluate the drug-likeness of compounds and flag potential liabilities.

For derivatives of this compound, computational models can predict a range of properties. These include absorption-related parameters like lipophilicity (e.g., LogP) and water solubility, which influence how well a drug is absorbed through the gut wall. researchgate.net The models also assess compliance with established drug-likeness guidelines, such as Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Predictions for metabolism can identify which cytochrome P450 enzymes are likely to metabolize the compound, while excretion pathways can also be estimated. In silico ADME screening of novel indazole-based conjugates has been used to reveal their biological potential and safety profiles, highlighting compounds with good predicted bioavailability. researchgate.net

Table 3: Predicted ADME Properties for Indazole Derivatives

| Compound Class | ADME Parameter | Prediction/Finding | Significance | Reference |

| Thiazolidinedione/Imidazolidinone Conjugates | Lipinski's Rule of Five | Compounds generally comply (MW < 500, HBD < 5, HBA < 10, MlogP < 4.15). | Suggests potential for good oral bioavailability. | researchgate.net |

| Thiazolidinedione/Imidazolidinone Conjugates | Molecular Weight (MW) | Range of 306 to 350 g/mol . | Within the qualifying range for favorable absorption and bioavailability. | researchgate.net |

| General Indazole Derivatives | LogP, Polar Surface Area | Used as descriptors in QSAR models. | Key determinants of a compound's ability to cross biological membranes. |

Biological and Pharmacological Research on Indazole Derivatives As Probes and Potential Therapeutics

Mechanism of Action Studies of Indazole Derivatives

Understanding the precise molecular interactions of indazole derivatives is crucial for their development as therapeutic agents. Studies have focused on identifying their protein targets and elucidating how they exert their effects at a molecular level. The benzyl (B1604629) group and the halogen atom on the indazole ring can significantly influence the compound's binding affinity and selectivity for various molecular targets, such as enzymes and receptors.

Enzyme Inhibition Profiles (e.g., Kinases, Indoleamine 2,3-Dioxygenase 1 - IDO1, Fibroblast Growth Factor Receptors - FGFRs)

The indazole core is a key pharmacophore in the development of various enzyme inhibitors.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted in drug discovery, and various indazole derivatives have been explored as kinase inhibitors. google.com For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.govmdpi.com Specifically, compound 7d (a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative) showed significant VEGFR-2 inhibitory activity. nih.govmdpi.com Furthermore, research into analog-sensitive (as) kinases has utilized indazole-based molecules to achieve selective inhibition. The compound 3-IB-PP1 , a substituted pyrazolopyrimidine, was found to be a potent and selective inhibitor for the engineered kinase Akt1-as1/2, with an IC₅₀ of 18 nM for as1 and 28 nM for as2, while showing minimal activity against the wild-type kinase. nih.govucsf.edu

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. researchgate.netnih.govbohrium.com The 1H-indazole scaffold has been identified as a novel and crucial structure for potent IDO1 inhibitory activity. researchgate.netnih.gov Studies have shown that the substituent groups on the indazole ring are critical for the level of inhibition. nih.gov For example, a series of 1H-indazole derivatives were synthesized and evaluated, with one of the most active compounds, 2g , demonstrating an IC₅₀ value of 5.3 μM. nih.gov Another study identified N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) as a compound that remarkably suppressed IDO1 expression. researchgate.net Further research on 4,6-substituted-1H-indazole derivatives led to the discovery of compound 35 as a potent dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), with an IC₅₀ of 0.74 μM for IDO1. bohrium.com

Fibroblast Growth Factor Receptors (FGFRs) Inhibition: FGFRs are a family of receptor tyrosine kinases implicated in various cancers, making them an important therapeutic target. nih.gov The 1H-indazole scaffold has been used in the design of potent FGFR inhibitors. nih.gov One study focusing on derivatives of 1-benzyl-3-iodo-1H-indazole as a scaffold for targeting FGFRs reported a compound with an IC₅₀ value of 2.9 nM against FGFR1. Another research effort identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (98 ) as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. nih.gov Further optimization led to compound 99 , which exhibited even more potent FGFR1 inhibition with an IC₅₀ of 2.9 nM. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | VEGFR-2 | 0.503 µM | mdpi.com |

| Compound 2g (1H-indazole derivative) | IDO1 | 5.3 µM | nih.gov |

| Compound 35 (4,6-substituted-1H-indazole) | IDO1 | 0.74 µM | bohrium.com |

| Compound 99 (1H-indazole derivative) | FGFR1 | 2.9 nM | nih.gov |

| 3-IB-PP1 | Akt1-as1 | 18 nM | nih.govucsf.edu |

Receptor Binding Affinity and Selectivity

The indazole structure is also integral to compounds designed to bind to specific receptors. Research has demonstrated that indazole derivatives can possess binding activity for cannabinoid (CB) receptors. google.com Specifically, compounds based on an indazole framework have been developed with activity at the CB1 receptor. google.com For example, 1-Benzyl-1H-indazole-3-carbonic acid , a related but distinct molecule, has been shown to be a cannabinoid receptor agonist with nanomolar affinity for both CB1 and CB2 receptors. biosynth.com The specific binding affinity and selectivity are highly dependent on the substitutions on the indazole ring.

Target Validation and Deconvolution Approaches

To identify and confirm the molecular targets of indazole derivatives, various scientific approaches are employed. Molecular docking simulations are frequently used to model the interactions between the indazole compounds and their target enzymes, such as IDO1, providing insights into the binding mechanisms that confer inhibitory activity. nih.gov These models can reveal key interactions with amino acid residues in the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies are another critical approach. These involve systematically modifying the chemical structure of the indazole derivatives, for instance by changing substituents at different positions, to observe the effect on biological activity. nih.gov This helps in identifying the chemical moieties that are essential for the desired pharmacological effect. Fragment-based virtual screening has also been utilized to design novel FGFR1 inhibitors based on the indazole scaffold. tandfonline.comtandfonline.com

Cellular Bioactivity Assays

The therapeutic potential of indazole derivatives, particularly in oncology, is often initially assessed through a variety of cellular assays. These tests measure the effects of the compounds on cancer cells grown in a laboratory setting.

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

Derivatives of the indazole class have demonstrated significant antiproliferative and cytotoxic activity against a spectrum of cancer cell lines. rsc.org For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were tested against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. mdpi.com Compounds 7c and 7d from this series showed the most potent anticancer activity against MCF-7 cells, with IC₅₀ values of 7.17 µM and 2.93 µM, respectively. mdpi.com In another study, a newly synthesized indazole derivative, 2f , exhibited potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 µM. rsc.orgnih.gov Treatment of the 4T1 breast cancer cell line with compound 2f led to the inhibition of both cell proliferation and the ability to form colonies. rsc.org

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7c | MCF-7 | Breast Cancer | 7.17 | mdpi.com |

| A-549 | Lung Cancer | 15.41 | ||

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 | Breast Cancer | 2.93 | |

| A-549 | Lung Cancer | 10.19 | ||

| Compound 2f | 4T1 | Breast Cancer | 0.23 | rsc.org |

| A549 | Lung Cancer | 0.45 | ||

| HCT116 | Colon Cancer | 1.15 |

Cell Cycle Analysis and Apoptosis Induction

Beyond simply inhibiting growth, many anticancer agents work by disrupting the cell division cycle and inducing programmed cell death, or apoptosis. Studies on indazole derivatives have investigated these mechanisms. Treatment of MCF-7 breast cancer cells with the IC₅₀ concentration of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d resulted in a significant arrest of the cell cycle at the G2/M phase and a notable increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govmdpi.com

The pro-apoptotic effect of this compound was further confirmed by its impact on key apoptosis-regulating proteins. nih.gov It was observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. nih.gov Additionally, the compound triggered the activation of caspase-9 and caspase-3, which are crucial executioner enzymes in the apoptotic cascade. nih.gov Similarly, the indazole derivative 2f was shown to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner, which was linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org

Antimicrobial and Antiprotozoal Activity Evaluations

The indazole scaffold is a recurring motif in compounds investigated for their antimicrobial and antiprotozoal properties. nih.govtandfonline.com Research has shown that derivatives of indazole possess a broad spectrum of activity, including antibacterial, antifungal, and antiprotozoal effects. mdpi.comresearchgate.net

Studies have explored the potential of indazole derivatives against various pathogens. For instance, some indazole derivatives have been reported to have activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com In many cases, these compounds have shown greater potency than the standard drug, metronidazole (B1676534). mdpi.com Specifically, 2,3-diphenyl-2H-indazole derivatives have demonstrated notable antiprotozoal activity. mdpi.com

In the realm of antibacterial research, indazole derivatives have been identified as inhibitors of DNA gyrase B and peptidoglycan synthesis in bacteria like Mycobacterium tuberculosis. mdpi.comnih.gov A series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core has been synthesized and evaluated for antimicrobial efficacy, with several compounds showing moderate to good inhibition. banglajol.info The hybridization of the indazole ring with other cyclic systems is a strategy employed to develop dual-action antimicrobial and anti-inflammatory agents. mdpi.comresearchgate.net

Furthermore, certain indazole derivatives have been evaluated for their activity against fungal pathogens. longdom.org For example, some derivatives have shown potential against Candida albicans and Rhizopus oryzae. longdom.orglongdom.org The anticandidal activity of 3-phenyl-1H-indazole derivatives has been a subject of investigation, with some compounds showing efficacy against miconazole-resistant C. glabrata. mdpi.com

A recent study focused on 3-alkoxy-1-benzyl-5-nitroindazole derivatives, revealing their potent antileishmanial activity against various Leishmania species. researchgate.netcsic.es Two compounds from this series were active against both the promastigote and amastigote stages of the parasite. researchgate.netcsic.es The combination of a 5-nitro group with the indazole ring has been a strategic choice in designing compounds with antiprotozoal properties. csic.es

Table 1: Examples of Indazole Derivatives with Antimicrobial/Antiprotozoal Activity

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| 2,3-diphenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | More potent than metronidazole in some cases. | mdpi.com |

| 6-bromo-1H-indazole-1,2,3-triazole analogues | Bacterial and fungal strains | Moderate to good inhibition observed. | banglajol.info |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Leishmania species | Potent antileishmanial activity, active in both life stages of the parasite. | researchgate.netcsic.es |

| 3-phenyl-1H-indazole derivatives | Candida species | Active against miconazole-resistant strains. | mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.gov Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in understanding how these modifications influence the pharmacological effects of the compounds. mdpi.comnih.gov

The introduction of different functional groups onto the indazole scaffold plays a critical role in modulating the biological activity of the resulting derivatives. nih.gov

Halogens: The presence of halogens, such as bromine, can significantly impact the biological activity. For instance, bromo substitutions have been shown to have diverse effects on both anticancer and antioxidant activities. longdom.orglongdom.org In a study of IDO1 inhibitors, the 1H-indazole scaffold was found to be essential for activity, with substituents at the 4- and 6-positions, including bromine, largely affecting the inhibitory potential. nih.gov Specifically, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol was identified as a notable compound in this class. nih.govmdpi.comnih.gov

Nitro Group: The nitro group is another key substituent. For example, a nitro substitution at the 2-position of the indazole ring has been shown to enhance anticancer efficacy. longdom.orglongdom.org Additionally, the combination of a 5-nitro group with the indazole ring is a known strategy for developing compounds with antiprotozoal properties. csic.es

Alkyl and Aryl Groups: Alkyl and aryl substitutions also play a significant role. The presence of a benzyl group is a common feature in many biologically active indazole derivatives. rsc.org For instance, in a series of 5-LOX inhibitors, bulky lipophilic substituents on the benzyl ring were found to be superior to smaller ones. sci-hub.se However, replacing a furan (B31954) ring with other heterocycles like isoxazole (B147169) or 1H-pyrazole in certain derivatives led to improved inhibitory effects. rsc.org

Hydroxymethyl and Carboxylic Acid: The hydroxymethyl group has been shown to be important for the inhibitory activity of certain indazole derivatives. rsc.org In the case of YC-1 analogs, only the hydroxymethyl side chain retained inhibitory activity. rsc.org Carboxylic acid groups have also been explored, with some 2,3-diphenyl-2H-indazole derivatives substituted with a methyl ester or carboxylic acid showing activity against Candida species. mdpi.com

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of modifying the biological activity. google.com In the context of indazole derivatives, this approach has been used to improve potency and selectivity.

One notable example is the use of the indazole moiety as a bioisosteric replacement for a catechol group in therapeutically active compounds. google.comgoogle.com This replacement has been shown to retain and sometimes even enhance the biological activity of the original compound. google.comgoogle.com Another significant application of bioisosterism is the replacement of a phenol (B47542) group with an indazole. nih.gov This was investigated in the development of GluN2B-selective NMDA receptor antagonists, where the replacement retained high affinity and activity while inhibiting glucuronidation, a common metabolic pathway for phenols. nih.gov

Furthermore, indazoles have been explored as bioisosteres for indoles. For instance, the tropanyl ester and amide of indazole-3-carboxylate were synthesized and evaluated as antagonists at the serotonin (B10506) 5-HT3 receptor, demonstrating the utility of this bioisosteric relationship. acs.org

Rational drug design, often aided by computational methods, plays a pivotal role in the development of indazole derivatives with improved biological activity. longdom.orglongdom.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to predict the biological potential of novel compounds and to optimize their molecular structures for enhanced efficacy. longdom.orglongdom.org

For example, computational studies have guided the design of potent Tyrosine Threonine Kinase (TTK) inhibitors based on the indazole scaffold. longdom.orglongdom.org Both 2D- and 3D-QSAR models have demonstrated robust predictive accuracy, highlighting key structural features that influence biological activity. longdom.orglongdom.org Similarly, the discovery of 1H-indazole as a novel key pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition was aided by docking models that showed effective interactions with the enzyme's active site. nih.gov

Structure-based drug design has also been instrumental in identifying an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov By using computational tools, researchers were able to optimize an initial fragment hit into a library of indazole-containing compounds with inhibitory activity. nih.gov This rational approach allows for the targeted design of molecules with specific interactions with their biological targets, leading to the identification of promising candidates for further development. longdom.orgacs.org

Lead Identification and Optimization in Drug Discovery and Development

The indazole scaffold is of great pharmacological importance and serves as a valuable starting point for the identification and optimization of new lead compounds in drug discovery. nih.govtandfonline.com The process often begins with the identification of a "hit" compound, which is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties.

A high-throughput screening campaign, for example, identified a 5-(2-chlorophenyl)indazole compound as an antagonist of the transient receptor potential A1 (TRPA1) ion channel. acs.org Subsequent lead optimization focused on establishing the structure-activity relationship around the indazole ring, demonstrating that a trifluoromethyl group at the 2-position of the phenyl ring, combined with various substituents at the 6-position of the indazole ring, significantly improved the in vitro activity. acs.org

In another instance, in silico screening and structure-based optimization were used to develop indazole-derived ULK1 inhibitors. ucm.es An initial screening hit was modified by adding functional groups to create additional binding interactions with the target enzyme, leading to an increase in activity. ucm.es The development of novel indazole derivatives as inhibitors of bacterial peptidoglycan synthesis also followed a lead derivatization approach, resulting in promising potent inhibitors against Mycobacterium tuberculosis. nih.gov

The discovery that 1H-indazole can act as a potent pharmacophore for IDO1 inhibition has spurred the synthesis and evaluation of numerous derivatives, leading to the identification of compounds with significant inhibitory activity. nih.gov This highlights the role of the indazole scaffold as a versatile platform for generating new therapeutic agents. nih.govtandfonline.com

Therapeutic Applications of Indazole Derivatives

The diverse biological activities of indazole derivatives have led to their investigation for a wide range of therapeutic applications. researchgate.netnih.govtandfonline.com The versatility of the indazole scaffold allows for its incorporation into molecules targeting various diseases. researchgate.net

One of the most prominent areas of research is oncology. researchgate.netnih.gov Indazole derivatives have shown promise as anticancer agents, with some compounds acting as inhibitors of protein kinases, which are crucial in cell signaling and proliferation. nih.govtandfonline.com For instance, pazopanib, a tyrosine kinase inhibitor containing an indazole core, is approved for the treatment of renal cell carcinoma. mdpi.com

In addition to their anticancer properties, indazole derivatives are being explored for their anti-inflammatory effects. researchgate.netnih.gov Bendazac and benzydamine (B159093) are examples of commercially available anti-inflammatory drugs that feature the 1H-indazole scaffold. mdpi.com

The antimicrobial and antiprotozoal activities of indazole derivatives also suggest their potential use in treating infectious diseases. tandfonline.comresearchgate.net Research has demonstrated their efficacy against various bacteria, fungi, and protozoa. tandfonline.comresearchgate.net